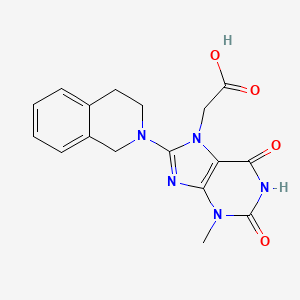

2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Description

2-(8-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a heterocyclic compound combining a purine-dione core modified with a 3,4-dihydroisoquinoline moiety and an acetic acid side chain. The acetic acid substituent enhances solubility and may facilitate interactions with polar biological targets.

Properties

IUPAC Name |

2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c1-20-14-13(15(25)19-17(20)26)22(9-12(23)24)16(18-14)21-7-6-10-4-2-3-5-11(10)8-21/h2-5H,6-9H2,1H3,(H,23,24)(H,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYOYTKERZONSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by subsequent functionalization to introduce the purine moiety . The reaction conditions typically involve the use of trifluoromethanesulfonic anhydride and 2-chloropyridine for electrophilic amide activation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the purine moiety to its dihydro or tetrahydro forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve the use of nucleophiles like amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include isoquinoline derivatives, reduced purine analogs, and various substituted purine compounds .

Scientific Research Applications

2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the purine derivative can inhibit certain enzymes involved in cellular metabolism . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Provided Evidence

The compound shares structural motifs with molecules documented in the evidence, particularly purine derivatives and fused heterocycles. A comparative analysis is presented below:

Key Structural and Functional Differences

Core Heterocycle: The target compound features a purine-dione core, whereas ’s compound centers on an isoquinolinone scaffold . ’s quinazolinone-purine hybrids combine two pharmacophores, possibly targeting dual mechanisms (e.g., kinase inhibition and nucleotide metabolism) .

Substituent Chemistry :

- The acetic acid group in the target compound distinguishes it from glycosylated () or halogenated aryl () derivatives. This polar group could improve aqueous solubility compared to lipophilic dichlorophenyl or furan-containing analogues.

Biological Activity: highlights anti-viral assay methodologies (e.g., 96-well plate screening, microplate readers) applicable to purine derivatives, suggesting the target compound could be evaluated similarly for viral inhibition .

Research Implications and Limitations

Activity Prediction: The dihydroisoquinoline moiety may enhance binding to adrenergic or opioid receptors, while the purine-dione core could inhibit xanthine oxidase or adenosine deaminase. However, without empirical data, these hypotheses remain speculative.

Evidence Gaps: None of the provided sources directly address the target compound’s synthesis, bioactivity, or structural data. Comparisons are inferred from structural analogs, limiting mechanistic insights.

Methodological Overlap : Anti-viral assay protocols from (e.g., microplate readers, CO₂ incubators) provide a template for testing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.